Pyrazolethione, 3-10

Description

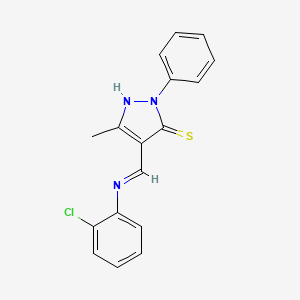

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3S/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNUORVYFSBZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazolethione, 3 10 and Its Analogs

Classical Approaches to Pyrazolethione Ring Formation

Classical methods for synthesizing the pyrazolethione core often involve the construction of the heterocyclic ring through the reaction of bifunctional starting materials. These well-established methods remain fundamental in organic synthesis.

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole-based heterocycles. mdpi.com The most common approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comresearchgate.net This method, famously known as the Knorr pyrazole (B372694) synthesis, can be adapted to produce pyrazolethiones. jetir.org

For instance, the synthesis of 3-methyl-1H-pyrazole-5(4H)-one can be achieved by reacting ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303). rjpbcs.com This pyrazolone (B3327878) can then be converted to the corresponding pyrazolethione, 3-methyl-1H-pyrazole-5(4H)-thione, by treatment with a thionating agent like phosphorus pentasulfide in pyridine. rjpbcs.com The reaction of substituted hydrazines with β-keto esters, such as the reaction of phenylhydrazine (B124118) with ethyl acetoacetate in glacial acetic acid, yields 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, a key precursor for many pyrazolethione derivatives. nih.gov

The general scheme for this transformation can be represented as:

Step 1: Pyrazolone formation: Reaction of a β-ketoester with a hydrazine.

Step 2: Thionation: Conversion of the pyrazolone's carbonyl group to a thiocarbonyl group.

The versatility of this method allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted hydrazines and 1,3-dicarbonyl compounds. mdpi.comnih.gov However, a significant challenge in the synthesis of asymmetrically substituted pyrazoles is the potential formation of a mixture of two regioisomers. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazolone Precursors

| β-Ketoester/Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |

| Ethyl 4-nitrobenzoyl acetate | p-Tolylhydrazine hydrochloride | 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole | nih.gov |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4-Sulfonamidophenylhydrazine | Celecoxib | researchgate.net |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. srce.hrnih.govfrontiersin.org Several MCRs have been developed for the synthesis of pyrazole and fused-pyrazole systems, which can be precursors to or can be adapted to form pyrazolethiones. beilstein-journals.orgmdpi.com

A notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction involves the condensation of a β-ketoester, hydrazine hydrate, an aromatic aldehyde, and malononitrile. frontiersin.org The reaction proceeds through the initial formation of a pyrazolone from the β-ketoester and hydrazine, which then reacts with the Knoevenagel adduct of the aldehyde and malononitrile. beilstein-journals.org

Another MCR approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a one-pot process to form pyrazoles. beilstein-journals.org These strategies offer a convergent and efficient route to highly substituted pyrazole derivatives. Acetic acid has been shown to mediate a domino multicomponent reaction for the synthesis of 2,4,5-trisubstituted thiazoles, which can involve pyrazole moieties as part of the starting materials. rsc.org

Table 2: Examples of Multi-component Reactions for Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Type | Reference |

| Benzaldehyde | Malononitrile | Hydrazine hydrate | Ethyl acetoacetate | Taurine/Water, Ethanol (B145695), etc. | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |

| Aldehyde | Malononitrile | Phenylhydrazine | - | - | Pyrazole derivatives | researchgate.net |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | Pyruvic acid | Aromatic aldehydes | - | Acetic acid (Microwave) | Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |

| 1,10-Phenanthroline | Aromatic aldehydes | Malononitrile | Isocyanides | Microwave | Pyrrolo rjpbcs.commdpi.comphenanthrolines | mdpi.com |

Novel and Green Synthetic Pathways for Pyrazolethione, 3-10

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic and green protocols for the synthesis of pyrazolethiones and their analogs.

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of pyrazole synthesis. mdpi.com Both homogeneous and heterogeneous catalysts have been employed. For instance, the ionic liquid [H mim]HSO4 has been used as a recyclable catalyst for the one-pot synthesis of thiopyranopyrazoles under solvent-free conditions at room temperature. srce.hr This method offers high yields and a simple work-up procedure. srce.hr

Copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have been used as catalysts for the condensation of α,β-ethylenic ketones with hydrazines to form pyrazolines. mdpi.com Additionally, a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been developed as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This heterogeneous catalyst can be easily separated and reused. nih.gov The synthesis of glycerol (B35011) carbonate, an important chemical, has also been achieved using various catalytic routes, highlighting the broad applicability of catalysis in generating valuable organic molecules. mdpi.com

Table 3: Catalytic Approaches to Pyrazole and Related Heterocycles

| Reaction Type | Catalyst | Substrates | Product | Key Advantages | Reference |

| One-pot synthesis of thiopyranopyrazole | [H mim]HSO4 | O-ethyl 3-oxobutanethioate, hydrazine hydrate, aromatic aldehydes | Thiopyranopyrazoles | Recyclable catalyst, solvent-free, room temperature | srce.hr |

| Condensation | Copper triflate, [bmim]PF6 | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Pyrazoline | Catalytic system | mdpi.com |

| Condensation | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Aldehydes, 5-(1H-Indol-3-yl)- 2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b] pyridines | Reusable nano-catalyst, high yields, solvent-free | nih.gov |

| Aza-Michael addition | Ag2CO3 | Pyrazoles, α,β-unsaturated carbonyl compounds | N-alkylated pyrazoles | High regioselectivity, excellent yields | mdpi.com |

Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.net This includes the use of non-toxic solvents like water or ethanol, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. jetir.orgresearchgate.netnih.gov

The Knorr pyrazole synthesis has been adapted to use ammonium (B1175870) chloride as a green and inexpensive catalyst with ethanol as a renewable solvent. jetir.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free conditions. nih.gov Furthermore, one-pot syntheses starting directly from carbonyl precursors via in-situ generated tosylhydrazones have been developed, simplifying the process and reducing waste. nih.gov The use of water as a solvent in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives is another example of a green synthetic approach. znaturforsch.com

Regioselective and Stereoselective Synthesis of Pyrazolethione, 3-10 Derivatives

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex and biologically active pyrazolethione derivatives.

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. mdpi.com Strategies to control this regioselectivity often involve modifying the reaction conditions or the substrates. For example, the regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been achieved through a two-step process involving cyclocondensation followed by alkylation. mdpi.com The use of specific catalysts can also influence the regiochemical outcome of the reaction. mdpi.com DFT-B3LYP calculations have been employed to understand and predict the regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. nih.gov

Stereoselective synthesis is crucial for producing chiral pyrazole derivatives. Chiral auxiliaries, such as tert-butanesulfinamide, have been used to achieve the stereoselective synthesis of novel pyrazole derivatives. rsc.org This approach involves the preparation of a chiral imine, followed by stereoselective addition and subsequent cyclization. rsc.org Isothiourea catalysis has been utilized in multicomponent cascade reactions for the highly stereoselective one-pot synthesis of spiropyrazolone derivatives with multiple contiguous stereogenic centers. researchgate.net Furthermore, a protocol for the stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines has been developed using a novel heterogeneous catalyst. rsc.org The regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved by the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome can be switched by the presence or absence of a silver carbonate catalyst. mdpi.com

Scale-Up Considerations in Pyrazolethione, 3-10 Production

The transition from laboratory-scale synthesis to industrial-scale production of Pyrazolethione, 3-10 and its analogs presents a unique set of challenges and considerations. While the fundamental chemical reactions remain the same, the physical and operational parameters change significantly, necessitating a thorough re-evaluation and optimization of the synthetic process. mdpi.com Key areas of focus during scale-up include ensuring consistent product quality, maintaining high yields, managing safety and environmental concerns, and achieving economic viability. vapourtec.com

A critical aspect of scaling up is managing the surface-area-to-mass ratio, which significantly impacts heat transfer and mixing. mdpi.com What is easily controlled in a small laboratory flask can become a major operational hurdle in a large industrial reactor. Therefore, careful process development and engineering are paramount to a successful and safe scale-up. mdpi.com

Detailed Research Findings

Research into the large-scale synthesis of related pyrazole compounds, such as 3,5-diamino-1H-pyrazole, provides valuable insights into the potential challenges for Pyrazolethione, 3-10 production. mdpi.com One of the primary concerns is the handling of potentially hazardous reagents and intermediates at a larger scale. For instance, diazotization reactions, which may be involved in the synthesis of pyrazole precursors, require careful temperature control to prevent runaway reactions. mdpi.com Transforming such steps into a continuous flow process can enhance safety and control. mdpi.com

Furthermore, solvent selection and product isolation procedures often need to be revised for large-scale operations. A solvent that is suitable for a 1-gram synthesis may be impractical or unsafe for a 400-gram or larger batch due to factors like solubility, flammability, and cost. mdpi.com For example, in the synthesis of a 3,5-diamino-1H-pyrazole derivative, ethanol was initially used, but due to the partial solubility of the product, alternative solvents were investigated to improve yield upon scaling up. mdpi.com Similarly, ensuring complete precipitation and efficient isolation of the final product requires careful optimization of conditions like temperature and the potential use of anti-solvents. mdpi.com

The economic and environmental benefits of process optimization are also significant drivers in scale-up considerations. vapourtec.com By refining reaction conditions and workflows, companies can decrease waste, reduce the consumption of costly raw materials, and shorten production cycles. vapourtec.com This not only improves profitability but also aligns with corporate sustainability objectives and regulatory requirements. vapourtec.com

Interactive Data Tables

To effectively manage the complexities of scale-up, systematic optimization of various reaction parameters is crucial. The following table outlines key parameters and their typical considerations during the process optimization of pyrazolethione synthesis.

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Optimization Strategy |

| Temperature | Easy to control with heating mantles or ice baths. | Heat transfer is less efficient in large reactors, leading to potential hot spots or uneven cooling. | Implement jacketed reactors with precise temperature control systems; consider flow chemistry for better thermal management. mdpi.com |

| Mixing | Efficient mixing is easily achieved with magnetic stirrers. | Inadequate mixing can lead to localized concentration gradients, affecting reaction rate and selectivity. | Utilize powerful overhead stirrers with appropriate impeller design; perform computational fluid dynamics (CFD) modeling to optimize mixing. |

| Concentration | High concentrations may be used to accelerate reactions. | High concentrations can increase the risk of side reactions, precipitation issues, and safety hazards. | Optimize concentration to balance reaction rate, yield, and safety; investigate fed-batch or continuous addition strategies. mdpi.com |

| Solvent | A wide range of solvents can be used based on solubility and reactivity. | Solvent cost, toxicity, flammability, and ease of recovery become critical factors. | Select a solvent that is effective, safe, environmentally friendly, and economically viable for large-scale use; develop solvent recovery and recycling processes. mdpi.comvapourtec.com |

| Reaction Time | Often determined by TLC or GC/MS analysis of small aliquots. | Prolonged reaction times can decrease throughput and increase energy consumption. | Utilize Process Analytical Technology (PAT) for real-time monitoring to determine the optimal reaction endpoint. semanticscholar.orgnews-medical.net |

Process Analytical Technology (PAT) plays a pivotal role in modern chemical process optimization by providing real-time data on critical process parameters. vapourtec.comsemanticscholar.org The integration of PAT tools allows for dynamic process control, ensuring consistency and reducing the likelihood of batch failures. vapourtec.com

| PAT Tool | Analytical Principle | Application in Pyrazolethione, 3-10 Production |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecules, providing information on functional groups. | Real-time monitoring of reactant consumption and product formation; detection of key intermediates. vapourtec.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a chemical fingerprint of the sample. | In-situ monitoring of reaction kinetics and polymorphic forms of the final product. vapourtec.com |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture for identification and quantification. | Online or at-line analysis of reaction progress, purity, and impurity profiles. vapourtec.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the structure of molecules. | Can be used for real-time reaction monitoring to understand reaction pathways and kinetics, and to identify intermediates and final products. news-medical.net |

By leveraging these advanced analytical tools and adopting a systematic approach to process optimization, the challenges associated with the scale-up of Pyrazolethione, 3-10 production can be effectively addressed, leading to a robust, safe, and efficient manufacturing process. vapourtec.comsemanticscholar.org

Chemical Reactivity and Transformation of Pyrazolethione, 3 10

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole-3-thione Ring System

The reactivity of the pyrazole (B372694) ring is fundamentally influenced by its electron distribution. The ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, while the presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, rendering them vulnerable to nucleophilic attack. google.comvulcanchem.comrsc.org The thione substituent at the C3 position further modulates this inherent reactivity.

Reactions at Nitrogen Centers

The pyrazole ring contains two non-equivalent nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The N1 nitrogen is less reactive but can be deprotonated in the presence of a base to form a reactive pyrazolate anion. google.comvulcanchem.com The N2 nitrogen, being more basic, is typically the site of protonation and initial alkylation.

Alkylation and acylation are common reactions at the nitrogen centers. In the case of pyrazolo[3,4-d]pyridazine-4(5H)-thiones, the reaction outcome is dependent on the stoichiometry of the alkylating agent. The use of one equivalent of an alkylating agent results exclusively in S-alkylation of the thiocarbonyl group. However, when an excess of the alkylating agent is used, S,N-dialkylation occurs, indicating subsequent reaction at a ring nitrogen atom. nih.gov Similar reactivity involving alkylation and acylation has been observed for benzopyrano[2,3-c]pyrazole-3-thiones. d-nb.info

Table 1: Alkylation Products of Pyrazolo[3,4-d]pyridazine-4(5H)-thiones

| Reactant | Alkylating Agent (Equivalents) | Product Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine-4(5H)-thione | 1 | S-Alkylated | nih.gov |

Reactions at Carbon Centers

Electrophilic substitution reactions on the pyrazole ring generally occur preferentially at the C4 position, which has the highest electron density. google.comvulcanchem.com

Halogenation: The C4 position can be readily halogenated. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature provides an effective route to 4-halogenated pyrazole derivatives. mdpi.com Similarly, 4-bromoacetylpyrazolone can be synthesized by reacting 4-acetylpyrazolone with N-bromosuccinimide. beilstein-journals.org

Sulfonation: Sulfonation also occurs at the C4 position. Reagents such as oleum (B3057394) (20% SO3) or a mixture of acetic anhydride (B1165640) and sulfuric acid are effective for this transformation. mdpi.com

Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C4 position of the pyrazole ring. researchgate.netbeilstein-journals.org

While C3 and C5 are generally less reactive towards electrophiles, they are the preferred sites for nucleophilic attack. vulcanchem.comrsc.org For instance, syntheses of pyrazoles with functionalized side chains at C3 can be achieved through nucleophilic substitution on a precursor like a 3-(chloromethyl)pyrazole. acs.org

Reactions Involving the Thiocarbonyl Moiety

The thiocarbonyl group at C3 is a dominant center of reactivity in pyrazole-3-thione. It exists in tautomeric equilibrium with the corresponding thiol form (pyrazole-3-thiol), and its reactions are often characteristic of this functional group.

S-Alkylation: As previously noted, the sulfur atom is a soft nucleophile and readily undergoes alkylation. This S-alkylation is often the first step in reactions involving alkyl halides, even when N-alkylation is also possible. nih.gov This reaction is a common strategy for introducing diverse side chains, as seen in the alkylation of 1,3,4-oxadiazole-2(3H)-thiones and other related heterocyclic thiones. ias.ac.inresearchgate.net

Oxidation: The thione can be oxidized to form other sulfur-containing functional groups. For example, oxidation of 2,5-dimethyl-1-phenylpyrazole-3-thione with chlorine in water yields the corresponding pyrazolium-3-sulfonate. mdpi.com Another common oxidative reaction is the formation of a disulfide bridge between two pyrazolethione molecules, leading to pyrazole disulfide derivatives. sciencemadness.org

Condensation Reactions: The thiocarbonyl group can participate in condensation reactions. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can react with thiourea (B124793) to generate a pyrimidinethione, demonstrating the ability of the C=S group to act as a building block for further heterocyclization. beilstein-journals.orgnih.gov

Ring-Opening and Rearrangement Reactions of Pyrazole-3-thione

Under certain conditions, the pyrazole ring or fused heterocyclic systems can undergo cleavage or rearrangement.

Ring-Opening Reactions: The pyrazole ring itself can be opened under harsh conditions, such as with a strong base or via ozonolysis. google.com More commonly, ring-opening occurs in fused systems where the pyrazole is annulated to another ring. For example, nucleophilic attack by amines or hydrazines on the C2 position of chromone (B188151) rings fused to pyrazoles can initiate a γ-pyrone ring-opening cascade. sci-hub.se An Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) mechanism has also been proposed for some transformations, where a nucleophilic substitution is accompanied by a transient ring opening. The instability of fused rings, such as an oxazine (B8389632) fused to a pyrazole, can lead to ring opening even under mild work-up conditions, for example with a methanol-water solution.

Rearrangement Reactions: Mononuclear heterocyclic rearrangements (MHR) provide a pathway for transforming one heterocyclic system into another. For instance, 3-(2-aminoaryl)-1,2,4-oxadiazoles can rearrange under thermal conditions to yield fused 3-aminopyrazole (B16455) systems. researchgate.net Prototropic rearrangements are also known to occur, particularly after a cycloaddition reaction, to yield the final stable pyrazole product. google.com More complex transformations, such as the rearrangement of a pyrazole nitrene, have also been documented, leading to formal C-H acetoxylation and amine conversion.

Oxidation and Reduction Chemistry of Pyrazole-3-thione

The pyrazole ring is generally stable towards oxidation and reduction, but the thiocarbonyl group and other substituents are reactive. google.com

Oxidation: The sulfur atom of the thiocarbonyl or thiol group is the primary site of oxidation. As mentioned in section 3.1.3, it can be oxidized to a sulfonate group using strong oxidizing agents like chlorine. mdpi.com Milder oxidation typically leads to the formation of a disulfide, linking two pyrazole units. sciencemadness.org

Reduction: The C=S group can be reduced, most commonly via desulfurization. Catalytic reduction using Raney nickel is a well-established method for this transformation, converting the pyrazolethione to the corresponding pyrazole by cleaving the C-S bond. This reaction is often carried out in refluxing ethanol (B145695). Another method for the reductive desulfurization of thioketones involves using hydrazine (B178648) hydrate (B1144303) as the reducing agent, which converts the thioketone to a methylene (B1212753) group. google.com

Coordination Chemistry of Pyrazole-3-thione as a Ligand

Pyrazole-3-thione and its thiol tautomer are excellent ligands for a wide range of metal ions due to the presence of multiple donor atoms (two ring nitrogens and the exocyclic sulfur). The ability of the sulfur atom to act as a donor site, in addition to the nitrogen atoms, allows for various coordination modes, including monodentate, bidentate, and bridging.

The coordination behavior of pyrazole-3-thione is distinct from its oxygen analog, pyrazol-3-one. A notable study compared the copper(II) complexes of 4-[(8-quinolylhydrazono)]pyrazol-3-one and its thione analog. The pyrazol-3-one derivative acts as an N,N,O-donor, forming a pseudo-octahedral complex with a CuN₄O₂ chromophore. In contrast, the pyrazole-3-thione derivative coordinates as an N,N,S-donor, resulting in a complex with a square-pyramidal geometry and a CuN₃S₂ chromophore. This demonstrates how the substitution of oxygen with sulfur significantly influences the resulting coordination geometry. Pyrazole-based ligands, including those with thione functionalities, have been used to synthesize complexes with various transition metals such as Cd(II), Cu(II), Fe(III), Mn(II), Ni(II), and Co(II).

Table 2: Comparison of Copper(II) Complex Geometries

| Ligand | Donor Atoms | Metal Center | Resulting Chromophore | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| 5-methyl-2-phenyl-4-[(8-quinolylhydrazono)]pyrazol-3-one | N,N,O | Cu(II) | CuN₄O₂ | Pseudo-octahedral |

Chelation Mechanisms and Binding Sites

Pyrazolethiones are heterocyclic compounds that possess multiple potential donor atoms, making them effective chelating agents for a variety of metal ions. Their ability to form stable metal complexes is largely dictated by the availability of lone pair electrons on the sulfur and nitrogen atoms and their existence in different tautomeric forms.

The primary binding mechanism for pyrazolethiones involves coordination through the exocyclic thione sulfur atom and one of the adjacent nitrogen atoms of the pyrazole ring, acting as a bidentate ligand. These compounds can exist in equilibrium between a thione form and a thiol form. In the thione form, the sulfur atom acts as a soft donor base, while the pyrazole nitrogen acts as a borderline donor, a combination that is effective for coordinating with a wide range of transition metals. Upon deprotonation, the resulting thiolato anion is a potent ligand. The specific binding site and mechanism can be influenced by the solvent, pH, and the nature of the metal ion.

The condensation of pyrazolone (B3327878) derivatives can also lead to Schiff base ligands, which present additional coordination sites. For instance, Schiff bases derived from 4-acyl-5-pyrazolones coordinate as bidentate ligands through the azomethine nitrogen (C=N) and the keto oxygen (C=O). bohrium.commdpi.com In sulfur-containing analogues like triazole-thiones, chelation typically occurs via the thione sulfur and a nitrogen atom from the heterocyclic ring. mdpi.com This versatility underscores the rich coordination chemistry of pyrazole-based thione ligands.

| Tautomeric Form | Key Functional Groups | Potential Donor Atoms | Chelation Mode |

|---|---|---|---|

| Thione Form | C=S (Thione), C=N (Ring) | Sulfur (S), Nitrogen (N) | S,N-Bidentate |

| Thiol Form | -SH (Thiol), C=N (Ring) | Sulfur (S⁻), Nitrogen (N) | S,N-Bidentate (anionic) |

Formation of Metal Complexes with Pyrazolethione

The reaction of pyrazolethiones with metal salts leads to the formation of coordination compounds, where the pyrazolethione acts as a ligand. The stoichiometry and structure of these complexes are highly dependent on the reaction conditions, such as the metal-to-ligand ratio and the concentration of other species in the solution. iaea.org

Detailed research on the complexation of 1-phenyl-2,3-dimethylpyrazoline-5-thione with Molybdenum(V) in acidic media reveals the formation of distinct mononuclear and binuclear complexes. iaea.org The specific composition of the resulting oxo-halide coordination compounds is dictated by the concentration of the hydrohalic acid (HCl or HBr) and the molar ratio of the reactants. iaea.org

In a medium of 6 mol/L HCl or 7 mol/L HBr, and at metal-to-ligand ratios of 1:1 or 1:2, mononuclear complexes are typically formed. iaea.org However, in more dilute acid solutions, the reaction favors the formation of binuclear, oxygen-bridged complexes. iaea.org This demonstrates the ligand's ability to facilitate the creation of both simple and more complex polynuclear structures. While extensive studies have been conducted on pyrazolone-based metal complexes with various metals like Zn(II), Cu(II), and Ni(II) bohrium.comunicam.it, the investigation into their pyrazolethione analogues highlights their potential as versatile ligands in coordination chemistry. iaea.org

| Metal Ion | Ligand (L) | Reaction Medium | M:L Ratio | Complex Type | General Formula |

|---|---|---|---|---|---|

| Mo(V) | 1-phenyl-2,3-dimethylpyrazoline-5-thione | 6M HCl / 7M HBr | 1:1 | Mononuclear | (NH₄)[MoOLG₄]·H₂O |

| Mo(V) | 1-phenyl-2,3-dimethylpyrazoline-5-thione | 6M HCl / 7M HBr | 1:2 | Mononuclear | [MoOL₂(OH)₂G]·2H₂O |

| Mo(V) | 1-phenyl-2,3-dimethylpyrazoline-5-thione | Dilute HCl / HBr | Not specified | Binuclear | [Mo₂O₃L₂(H₂O)₂(OH)₂G₂] |

| Mo(V) | 1-phenyl-2,3-dimethylpyrazoline-5-thione | Dilute HCl / HBr | Not specified | Binuclear | [Mo₂O₃L₂(H₂O)₂G₄] |

G represents a halide ion (Cl⁻ or Br⁻). Data sourced from Azizkulova, O.A. et al. iaea.org

Advanced Structural Characterization and Spectroscopic Analysis of Pyrazolethione, 3 10 Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Pyrazolethione, 3-10

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups present in pyrazolethione derivatives. mdpi.com These methods probe the vibrational energy states of molecules, offering a unique "fingerprint" based on the absorption or scattering of light. mdpi.com

In the FT-IR spectra of pyrazolethione compounds, characteristic absorption bands are observed that correspond to specific molecular vibrations. For instance, a prominent band in the region of 3409 cm⁻¹ is typically assigned to the N-H stretching vibration. mdpi.com The C=N stretching vibration of the pyrazole (B372694) ring often appears around 1597-1640 cm⁻¹. mdpi.comrjpbcs.com The presence of a thione group (C=S) is indicated by a band in the range of 1249 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from phenyl substituents are generally observed around 1504 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. mdpi.com In the analysis of related thione compounds, characteristic Raman bands have been identified. For example, nitro group vibrations in similar molecules have been assigned to a symmetric stretch around 1325 cm⁻¹ and an in-plane symmetric bend at approximately 850 cm⁻¹. The C-S stretching vibrations are also observable in Raman spectra, providing further confirmation of the thione functionality. researchgate.net The combination of FT-IR and Raman spectroscopy allows for a comprehensive identification of the functional groups within pyrazolethione, 3-10 compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | ~3409 | FT-IR |

| C=N Stretch | ~1597-1640 | FT-IR |

| C=S Stretch | ~1249 | FT-IR |

| Aromatic C=C Stretch | ~1504 | FT-IR |

| Nitro Group Symmetric Stretch | ~1325 | Raman |

| Nitro Group In-plane Bend | ~850 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrazolethione, 3-10

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of pyrazolethione compounds, providing insights into the connectivity and chemical environment of individual atoms. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assemble a complete picture of the molecular structure. nih.gov

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a representative pyrazolethione derivative, the proton of the pyrazole ring can resonate as a singlet at approximately 8.99 ppm. mdpi.com Protons of a methyl group attached to the pyrazole ring may appear as a singlet around 2.38 ppm. mdpi.com Aromatic protons from a phenyl substituent typically appear as a multiplet in the range of 7.26–7.52 ppm. mdpi.com The proton of an N-H group is often observed as a singlet, for instance at 4.83 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. For a pyrazolethione compound, the carbon of the thione group (C=S) can exhibit a signal at a downfield chemical shift, for example, around 172.8 ppm. mdpi.com The C=N carbon of the pyrazole ring may resonate at approximately 171.4 ppm. mdpi.com Carbon atoms of a phenyl ring typically appear in the aromatic region of the spectrum, for instance, between 123.9 and 130.7 ppm. mdpi.com The carbon of a methyl group attached to the pyrazole ring can be found at a more upfield chemical shift, such as 12.8 ppm. mdpi.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyrazole-CH | ~8.99 |

| ¹H | -CH₃ (on pyrazole) | ~2.38 |

| ¹H | Aromatic-H | ~7.26-7.52 |

| ¹H | N-H | ~4.83 |

| ¹³C | C=S | ~172.8 |

| ¹³C | C=N | ~171.4 |

| ¹³C | Aromatic-C | ~123.9-130.7 |

| ¹³C | -CH₃ (on pyrazole) | ~12.8 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. huji.ac.il

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. sdsu.edulibretexts.org This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two or three bonds, between protons and carbons. sdsu.edulibretexts.org HMBC is particularly valuable for identifying connections between quaternary carbons (carbons with no attached protons) and nearby protons, which is essential for piecing together the complete molecular framework. youtube.com For example, in a 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, HMBC correlations were used to assign the quaternary carbons by observing interactions between the methyl protons and the C-3, C-4, and C=S carbons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Pyrazolethione, 3-10

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of pyrazolethione compounds. whitman.edu It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org

Upon ionization in the mass spectrometer, the pyrazolethione molecule forms a molecular ion (M+), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. For instance, in the analysis of a pyrazolethione derivative, a molecular ion peak at m/z 421.05 was observed, corresponding to the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com

The fragmentation of the molecular ion provides clues about the structure of the molecule. The way a pyrazolethione compound breaks apart upon ionization is often characteristic of its structure. The fragmentation patterns of pyrazoles are influenced by the substituents on the ring. researchgate.net Analysis of these fragments helps to confirm the proposed structure and identify the different components of the molecule. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights of Pyrazolethione, 3-10

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. masterorganicchemistry.commsu.edu The absorption spectrum provides information about the electronic structure and the extent of conjugation in pyrazolethione compounds. utoronto.ca

Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* electronic transitions within the aromatic ring system. nih.gov For pyrazole itself, a strong absorption maximum is observed at around 203 nm. nih.gov The presence of substituents and the thione group in pyrazolethione, 3-10 compounds can influence the position and intensity of these absorption bands. researchgate.net The absorption spectra of pyrazole compounds generally show characteristic bands, and the specific wavelengths and molar absorptivities can be used to characterize different derivatives. researchgate.netresearchgate.net The extent of conjugation in the molecule significantly affects the absorption wavelength; increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths). utoronto.ca

X-ray Crystallography for Solid-State Structure Determination of Pyrazolethione, 3-10

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. researchgate.net

For pyrazolethione compounds that can be grown as single crystals, X-ray diffraction analysis reveals the exact solid-state conformation. For instance, the crystal structure of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one was determined to be in the monoclinic C2/c space group. mdpi.com In the crystal structures of related pyrazole derivatives, various intermolecular interactions such as hydrogen bonding and π-π stacking have been observed, which influence the packing of the molecules in the crystal lattice. researchgate.netnih.gov The analysis of pyrazoline derivatives has shown that the pyrazole ring can adopt a nearly planar conformation. semanticscholar.org X-ray crystallographic data, including unit cell dimensions and space group, provide a complete and accurate picture of the solid-state structure of pyrazolethione, 3-10 compounds. nih.gov

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of pyrazolethione compounds in the solid state is dictated by a variety of intermolecular interactions, which govern their crystal packing and ultimately influence their physical properties. The analysis of crystal structures of related heterocyclic compounds reveals that hydrogen bonding, π–π stacking, and hydrophobic interactions are the predominant forces controlling the three-dimensional arrangement of molecules. nih.gov

Hydrogen bonds are a frequent and crucial interaction in the crystal packing of pyrazole derivatives. nih.govnih.gov In pyrazolethione structures, the N-H group of the pyrazole ring and the thione (C=S) group are potent hydrogen bond donors and acceptors, respectively. X-ray crystal structure analysis of similar compounds, such as 1-phenyl-1H-pyrazol-3-ol, shows the formation of dimers through intermolecular hydrogen bonds. nih.gov This dimerization is a common motif. For instance, in related pyrazolo[3,4-b]pyridine derivatives, hydrogen bonding is a notable interaction contributing to structural stability. nih.gov The nature of these interactions can be complex, often involving a combination of several types of bonds to stabilize the crystal lattice. nih.gov

Beyond classical hydrogen bonds, weaker interactions also play a significant role. These include C–H···N, C–H···S, and C–H···π interactions. The heteroaromatic nature of the pyrazole ring allows for both polar interactions via its nitrogen atoms and nonpolar interactions through the aromatic moiety. nih.gov Hirshfeld surface analysis is a powerful tool used to explore these intermolecular contacts within crystal structures, providing valuable insights into structural stability. nih.gov

Furthermore, π–π stacking interactions between the aromatic pyrazole rings contribute significantly to the crystal packing. researchgate.net In many heterocyclic crystal structures, molecules arrange in a way that maximizes these stabilizing aromatic interactions. This can lead to various packing motifs, such as herringbone or layered assemblies, depending on the substituents on the pyrazole ring. mdpi.com The interplay between hydrogen bonding and π-stacking often results in robust, layered, or three-dimensional networks.

Table 1: Common Intermolecular Interactions in Pyrazole-Related Crystal Structures

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H | N (pyridine) | ~2.6 | mdpi.com |

| Hydrogen Bond | N-H | C=O | Not specified | nih.gov |

| π–π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.8 | nih.gov |

| Hydrophobic Interaction | Phenyl Ring | Kinase Residue | Not specified | nih.gov |

| Weak Hydrogen Bond | C-H (pyrazine) | Various | Not specified | nih.gov |

Tautomerism and Conformational Analysis

Tautomerism

Pyrazolethione derivatives can exist in different tautomeric forms, primarily involving proton transfer between the nitrogen and sulfur atoms. This results in an equilibrium between the thione form (C=S, N-H) and the thiol form (C-S-H, C=N). The predominant tautomer can vary depending on the physical state (solid or solution), the solvent polarity, and the nature of substituents on the pyrazole ring. nih.govrsc.org

In the solid state, X-ray crystallography provides unambiguous determination of the existing tautomeric form. nih.gov For example, structural analysis of related pyrazolones has shown that the OH-form (enol) can be dominant in the crystal, forming dimeric structures through hydrogen bonds. nih.gov A similar scenario is plausible for pyrazolethiones, where the NH-thione form may be stabilized.

In solution, the situation is more complex as a tautomeric equilibrium may exist. nih.gov Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential tools for investigating this equilibrium. bohrium.com 1H, 13C, and 15N NMR chemical shifts and coupling constants can be compared with those of "fixed" derivatives (e.g., S-methylated for the thiol form or N-methylated for the thione form) to deduce the dominant tautomer in a given solvent. nih.gov Studies on related compounds have shown that nonpolar solvents can favor dimeric species, while polar solvents like DMSO can favor monomers. nih.gov The molar ratios of tautomeric forms can be dependent on the polarity of the solvent used. mdpi.com Other spectroscopic techniques, such as UV-Vis and FT-IR spectroscopy, combined with quantum chemical calculations, can also be employed to identify and quantify the different tautomers present in solution. mdpi.comsciforum.net

Table 2: Spectroscopic Data for Tautomer Analysis of a Chromenopirazolopyrimidinone Derivative in DMSO-d6

| Tautomeric Form | Proton Signal | Chemical Shift (ppm) | Reference |

| Keto-enamine (a) | NH | 10.58 | mdpi.com |

| Enol-imine (b) | OH | 12.31 | mdpi.com |

| Keto-enamine (a) | H7 | 5.23 | mdpi.com |

| Enol-imine (b) | H7' | 4.97 | mdpi.com |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For pyrazolethione compounds, particularly those with bulky substituents, understanding the preferred conformation is key to understanding their reactivity and interactions. The primary goal is to identify the most stable conformation by considering factors like steric hindrance and intramolecular interactions. lumenlearning.com

The stability of different conformers (rotamers) is related to their potential energy. libretexts.org Steric interactions, where bulky groups are forced into close proximity, increase the potential energy and decrease stability. libretexts.org For substituents on the pyrazolethione ring, certain rotational orientations will be more energetically favorable than others to minimize these steric clashes.

Intramolecular hydrogen bonding can also play a critical role in stabilizing a particular conformation. nih.gov For example, if a substituent contains a hydrogen bond donor or acceptor, it may interact with the pyrazolethione core, locking the molecule into a preferred shape. Computational modeling is often used in conjunction with experimental data to explore the potential energy surface of the molecule and identify the lowest energy (most stable) conformations. nih.gov

Theoretical and Computational Investigations of Pyrazolethione, 3 10

Quantum Chemical Studies on Pyrazolethione's Electronic Structure

Quantum chemistry provides a foundational framework for understanding the electronic behavior of molecules like pyrazolethione. wikipedia.orgnih.gov By solving approximations of the Schrödinger equation, these studies reveal the distribution and energy of electrons, which are fundamental to a molecule's properties and reactivity. wikipedia.orgtaylor.edu

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. atlanticoer-relatlantique.ca The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. libretexts.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. libretexts.orguni-muenchen.de

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. chemrevlett.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazolethione Derivative This table presents hypothetical data to illustrate typical results from a molecular orbital analysis.

| Molecular Orbital | Energy (eV) | Occupancy |

|---|---|---|

| HOMO-2 | -8.95 | 2 |

| HOMO-1 | -7.62 | 2 |

| HOMO | -6.40 | 2 |

| LUMO | -1.85 | 0 |

| LUMO+1 | -0.55 | 0 |

| LUMO+2 | 0.98 | 0 |

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This charge distribution can be analyzed to predict how a molecule will interact with other molecules. A common method for visualizing this is by mapping the electrostatic potential (ESP) onto the molecule's electron density surface. researchgate.net

The ESP map uses a color scale to indicate charge distribution:

Red areas typically represent regions of most positive potential, often associated with electron-poor areas or hydrogen-bond donors. researchgate.net

Blue and green areas represent regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. The potential is calculated by considering the contribution of the atomic nuclei and the electronic charge density at every point in space around the molecule. iitk.ac.inlibretexts.orgreadthedocs.io

Density Functional Theory (DFT) Calculations for Pyrazolethione Properties

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems like molecules. wikipedia.orgcsic.es It is popular due to its favorable balance of accuracy and computational cost, making it suitable for a vast range of chemical applications. nih.govimperial.ac.uk DFT calculations can predict numerous properties, including molecular geometries, vibrational frequencies, and energetic stability. csic.es

Geometry Optimization and Vibrational Frequencies

A crucial first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as a local minimum on the potential energy surface. faccts.degaussian.com

Once an optimized geometry is obtained, a vibrational frequency calculation is typically performed. atomistica.onlineru.nl This serves two main purposes:

Characterization of the Stationary Point: For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). faccts.destackexchange.com The presence of one imaginary frequency indicates a transition state, which is a saddle point on the potential energy surface. atomistica.onlinestackexchange.com

Prediction of Infrared (IR) Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum, which can then be compared with experimental data for identification and characterization. atomistica.onlineru.nl

Table 2: Sample Calculated Vibrational Frequencies for an Optimized Pyrazolethione Structure This table presents hypothetical data showing a selection of calculated vibrational modes and their descriptions.

| Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3150 | N-H stretch |

| 2 | 3080 | C-H stretch |

| 3 | 1610 | C=N stretch |

| 4 | 1550 | Ring deformation |

| 5 | 1100 | C=S stretch |

| 6 | 850 | C-H out-of-plane bend |

Energetic Stability and Reactivity Descriptors

DFT calculations provide access to electronic properties that can be used to define global reactivity descriptors. These descriptors help quantify the chemical reactivity and kinetic stability of a molecule. chemrevlett.com Key descriptors derived from the energies of the frontier orbitals (E_HOMO and E_LUMO) include:

Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO. A smaller gap indicates higher reactivity. chemrevlett.com

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Global Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. Molecules with high hardness are generally less reactive.

Global Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness; high softness indicates high reactivity.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a species to accept electrons.

These descriptors are instrumental in comparing the reactivity of different molecules within a class, such as various pyrazolethione derivatives. edu.krd

Table 3: Illustrative Global Reactivity Descriptors for a Pyrazolethione Derivative (in eV) This table contains hypothetical data based on DFT calculations.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.40 |

| LUMO Energy | E_LUMO | -1.85 |

| Energy Gap | ΔE | 4.55 |

| Chemical Potential | μ | -4.125 |

| Global Hardness | η | 2.275 |

| Global Softness | S | 0.220 |

| Electrophilicity Index | ω | 3.74 |

Computational Prediction of Spectroscopic Parameters for Pyrazolethione

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic properties. nih.govresearchgate.net These predictions are vital for interpreting experimental spectra and can guide the design of molecules with specific optical properties. nih.govchemrxiv.org

For a molecule like pyrazolethione, TD-DFT can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. gaussian.comresearchgate.net By simulating the spectrum, researchers can understand the nature of the electronic transitions (e.g., n→π* or π→π*) and how structural modifications might alter the absorption profile. nih.gov

Furthermore, computational chemistry allows for the prediction of other spectroscopic parameters, such as those for Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. chemrxiv.orgmdpi.commdpi.com Calculating NMR chemical shifts or Raman vibrational modes can provide a direct link between the computed molecular structure and experimental spectroscopic data, aiding in structural confirmation. nih.govmdpi.com

Molecular Dynamics Simulations of Pyrazolethione Derivatives in Different Environments

Molecular dynamics (MD) simulations have become a powerful tool for investigating the behavior of pyrazolethione-based compounds at an atomic level. ebsco.com These computational methods allow researchers to model the dynamic interactions of these molecules within various environments, providing insights that are often difficult to obtain through experimental techniques alone. ebsco.com The primary application of MD simulations for pyrazolethione derivatives has been in the context of their interaction with biological macromolecules, particularly enzymes.

One of the key areas of investigation has been the use of MD simulations to understand the binding stability and conformational dynamics of pyrazolethione derivatives as inhibitors of the bacterial enzyme Sortase A (SrtA). nih.govnih.gov SrtA is a crucial enzyme in many Gram-positive bacteria, playing a role in anchoring surface proteins to the cell wall, which is essential for bacterial virulence. nih.gov Pyrazolethione derivatives have been identified as potential inhibitors of this enzyme.

MD simulations are typically performed by placing the pyrazolethione derivative, both in its free state and in complex with the target enzyme, in a simulated aqueous environment. This allows for the observation of the compound's behavior in a solvated state, mimicking physiological conditions. The simulations track the movements of all atoms in the system over time, governed by a force field that describes the interatomic potentials.

Key findings from these simulations often revolve around the stability of the ligand-protein complex. Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the binding pose. A stable RMSD over the course of the simulation suggests a stable interaction. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues in the enzyme's active site can reveal which residues are most critical for the interaction with the pyrazolethione inhibitor.

The simulations also provide detailed information about the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the distance and geometry of these interactions throughout the simulation, researchers can pinpoint the key residues responsible for the inhibitor's binding affinity and selectivity. nih.gov This information is invaluable for the rational design of more potent and specific inhibitors.

Below is an interactive data table summarizing typical parameters analyzed in MD simulations of a pyrazolethione derivative in complex with a target protein.

| Simulation Parameter | Description | Typical Value/Observation |

| Simulation Time | The total time duration of the molecular dynamics simulation. | 50 - 200 nanoseconds |

| RMSD (Protein) | Root-mean-square deviation of the protein backbone atoms from the initial structure. A plateau indicates structural stability. | 1.5 - 3.0 Å |

| RMSD (Ligand) | Root-mean-square deviation of the ligand atoms when fitted to the protein's binding site. A low value indicates a stable binding pose. | 0.5 - 2.0 Å |

| RMSF (Active Site Residues) | Root-mean-square fluctuation of specific amino acid residues in the binding pocket. High fluctuations may indicate flexibility or induced fit. | Varies; key interacting residues often show lower fluctuation. |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and the protein over the simulation time. | 2-5 stable hydrogen bonds with high occupancy (> 50%) |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the binding affinity calculated from the molecular mechanics energies combined with a solvent model. | -50 to -100 kcal/mol |

These simulations have been instrumental in validating docking studies and providing a dynamic picture of the binding event, which is crucial for understanding the mechanism of inhibition.

Mechanistic Elucidation of Pyrazolethione Derivative Reactions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the mechanisms of reactions involving pyrazolethione derivatives. nih.gov These studies provide insights into the electronic structure, reactivity, and potential energy surfaces of the reactions, complementing experimental findings. nih.gov

A significant application of computational chemistry in this context is in understanding the mechanism of enzyme inhibition by pyrazolethione derivatives at a quantum mechanical level. For instance, in the inhibition of SrtA, computational methods can be used to model the reaction mechanism between the active site cysteine residue of the enzyme and the pyrazolethione inhibitor. This can involve the formation of a covalent bond, and DFT calculations can determine the transition state energies and reaction barriers for such a process.

Furthermore, computational studies have been used to develop pharmacophore models for pyrazolethione-based inhibitors. nih.gov By analyzing a series of active and inactive compounds, a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity can be constructed. This model then serves as a template for the virtual screening of chemical databases to identify new potential inhibitors. nih.gov

DFT calculations are also valuable for predicting various spectroscopic properties of pyrazolethione derivatives, such as NMR chemical shifts. nih.gov By comparing the computationally predicted spectra with experimental data, the proposed structures and conformations of these molecules can be validated. nih.gov

The table below presents representative data from a computational study on a hypothetical reaction involving a pyrazolethione derivative, illustrating the types of energetic parameters that are typically calculated.

| Reaction Coordinate | Description | ΔE (kcal/mol) |

| Reactants | Initial state with separated pyrazolethione and reactant molecules. | 0.0 |

| Transition State 1 (TS1) | The highest energy point on the reaction pathway leading to the formation of an intermediate. | +15.2 |

| Intermediate 1 | A metastable species formed during the reaction. | -5.7 |

| Transition State 2 (TS2) | The energy barrier for the conversion of the intermediate to the product. | +10.8 |

| Products | The final, stable products of the reaction. | -22.4 |

These computational approaches provide a detailed, step-by-step understanding of reaction mechanisms, guiding the synthesis of new pyrazolethione derivatives with desired chemical and biological properties. researchgate.net

Applications and Emerging Roles of Pyrazolethione, 3 10 in Non Biological Systems

Pyrazolethione, 3-10 in Materials Science and Engineering

There is no specific information available in scientific literature regarding the application of Pyrazolethione, 3-10 in materials science and engineering.

Application in Coordination Polymers and Metal-Organic Frameworks

No studies have been found that document the use of Pyrazolethione, 3-10 as a ligand for the synthesis of coordination polymers (CPs) or metal-organic frameworks (MOFs). While pyrazole-based ligands are widely used to construct MOFs due to their versatile coordination capabilities, the specific derivative Pyrazolethione, 3-10 has not been identified in this context. avantama.comresearchgate.netresearchgate.netgoogle.commdpi.comnih.gov MOFs are a class of porous crystalline materials created from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. researchgate.netmdpi.comnih.gov

Role in Advanced Organic Electronic Materials (e.g., Dye-Sensitized Solar Cells, OLEDs)

There is no direct evidence of Pyrazolethione, 3-10 being utilized in advanced organic electronic materials.

Dye-Sensitized Solar Cells (DSSCs): Research on sensitizing dyes for DSSCs is extensive, but Pyrazolethione, 3-10 is not mentioned among the compounds used for this purpose. threebond.co.jpmdpi.comkwon90.comrsc.org DSSCs are a type of low-cost solar cell that uses a photosensitive dye to absorb sunlight. mdpi.com

Organic Light-Emitting Diodes (OLEDs): While some research mentions the use of "pyrazole-thione cores" in the synthesis of materials for OLEDs, there is no specific link to Pyrazolethione, 3-10. avantama.comresearchgate.netwikipedia.orgcas.org OLEDs are devices that use a film of organic compounds to emit light in response to an electric current. wikipedia.org

Pyrazolethione, 3-10 in Analytical Chemistry and Sensor Development

No specific applications of Pyrazolethione, 3-10 in analytical chemistry or sensor development have been documented.

Chelating Agents for Metal Ion Detection

Chromogenic Reagents and Fluorescent Probes

There is no information available on the use of Pyrazolethione, 3-10 as a chromogenic reagent or a fluorescent probe. Chromogenic reagents change color upon reaction with a specific analyte, while fluorescent probes emit light of a different wavelength after being excited by light, allowing for highly sensitive detection. nih.govrsc.orgnih.govthermofisher.comnih.govrsc.orgnih.govmdpi.com The pyrazole (B372694) scaffold is present in some fluorescent compounds, but studies on Pyrazolethione, 3-10 for this application are absent from the literature.

Pyrazolethione, 3-10 as Intermediates in Organic Synthesis

One study was identified where a compound with the molecular formula C17H14ClN3S was used as a reactant in the synthesis of a new pyrazole derivative. ekb.eg However, the ultimate product was investigated for its biological (antitumor) activity, falling outside the scope of non-biological systems. Generally, pyrazolethiones can serve as versatile intermediates for the synthesis of various heterocyclic systems due to their reactive functional groups. dp.techlibretexts.orgnih.govorganic-chemistry.orgaccessscience.comleah4sci.comnobelprize.orgorgsyn.orgsavemyexams.comorganic-chemistry.org These applications, however, are often directed towards the creation of biologically active molecules.

Information Not Available for "Pyrazolethione, 3-10" in Specified Non-Biological Applications

Following a comprehensive search for the chemical compound identified as "Pyrazolethione, 3-10," also known by its systematic name 4-[(2-chloroanilino)sulfonyl]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and database identifier CHEMBL594492, no specific research findings or data could be located for its use in the requested non-biological applications.

The investigation sought to detail the compound's role in the following areas as per the requested outline:

Catalytic Applications of Pyrazolethione, 3-10 and its Complexes

Heterogeneous Catalysis:Similarly, no information is available on the use of 4-[(2-chloroanilino)sulfonyl]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one or its derivatives in heterogeneous catalysis. Heterogeneous catalysis is crucial in many industrial processes and typically involves solid catalysts, but this compound has not been documented for such applications.cademix.orgwikipedia.orgsenecalearning.com

The existing research on 4-[(2-chloroanilino)sulfonyl]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and its close analogs primarily focuses on their synthesis and evaluation for biological activities, such as antimicrobial, antioxidant, and cytotoxic properties. nih.govekb.eg

Due to the strict adherence required to the provided outline and the lack of available scientific literature for "Pyrazolethione, 3-10" within these specific non-biological contexts, it is not possible to generate the requested article.

Structure Activity/property Relationships in Pyrazolethione, 3 10 Derivatives Excluding Biological Activity

Impact of Substituent Effects on Reactivity and Electronic Properties of Pyrazolethione, 3-10

The reactivity and electronic characteristics of the pyrazolethione core are significantly influenced by the nature and position of its substituents. The pyrazole (B372694) ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: one is a pyrrole-like, acidic nitrogen whose lone pair contributes to the aromatic system, and the other is a pyridine-like, basic sp²-hybridized nitrogen. nih.govresearchgate.net This inherent amphoteric character can be modulated by substituents on the ring. nih.gov

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert considerable influence on the electronic distribution and, consequently, the reactivity of the pyrazolethione molecule. Theoretical studies on substituted pyrazoles have shown that EDGs tend to increase the acidity of the pyrrole-like NH group. nih.gov Conversely, some studies suggest that EDGs at the C3 position can increase the basicity of the pyrazole ring. encyclopedia.pubmdpi.com This modulation of acidity and basicity by substituents is a critical factor in determining the reaction pathways in synthetic chemistry. encyclopedia.pubmdpi.com For instance, in acidic media, protonation of the pyridine-like nitrogen can direct reactions towards the participation of exocyclic groups. encyclopedia.pub In contrast, a basic medium favors the formation of the pyrazolide anion, leading to reactions at the endocyclic nitrogen atoms. mdpi.com

The position of substituents is also crucial in determining regioselectivity during chemical reactions. encyclopedia.pubmdpi.com For example, the reaction of β-aminoenones with substituted hydrazines to form pyrazoles shows high regioselectivity when the least bulky substituent is at the β-position of the enone. nih.gov Similarly, the reaction of aryl hydrazines with 1,3-diketones substituted at the 2-position yields trisubstituted pyrazoles with very high regioselectivity. mdpi.comnih.gov

The electronic properties, such as the HOMO-LUMO energy gap, are also affected by substituents. Computational studies using methods like Density Functional Theory (DFT) have been employed to understand these effects. researchgate.netmjcce.org.mk For instance, in a study on substituted pyrazoles, it was found that a cyano group (an EWG) led to a smaller HOMO-LUMO gap compared to a methyl group (an EDG), indicating that the cyano-substituted compound is more prone to nucleophilic behavior. researchgate.net The distribution of molecular electrostatic potential (MESP) also changes with substitution, highlighting regions of positive and negative potential that are crucial for intermolecular interactions. researchgate.net

Table 1: Effect of Substituents on the Reactivity of Pyrazole Derivatives

| Reactants | Substituents | Reaction Conditions | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| β-aminoenones and alkylhydrazines | Least bulky group at β-position of enone | DMSO | >90% for specific pyrazole isomers | nih.gov |

| Aryl hydrazines and 2-substituted 1,3-diketones | Alkyl group at 2-position of diketone | Not specified | >99.8:0.2 in favor of one isomer | mdpi.comnih.gov |

| Terminal alkynes, aromatic aldehydes, and hydrazines | Aromatic aldehydes with various substituents | Iodine, one-pot | High regioselectivity for 1,3-disubstituted pyrazoles | nih.gov |

| Diazo compounds and terminal alkynes | Not specified | Not specified | Regioselective formation of 3,5-disubstituted pyrazoles | mdpi.comnih.gov |

Tautomerism and Isomerism in Pyrazolethione, 3-10 Systems and their Structural Implications

Pyrazoles, including pyrazolethiones, are well-known for exhibiting tautomerism, a phenomenon that significantly influences their structure and reactivity. nih.govresearchgate.net The most common form is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This shift in the proton's position leads to a change in the numbering of the C3 and C5 carbons, resulting in different tautomeric forms with distinct properties. nih.gov

In addition to annular tautomerism, pyrazolethiones can exhibit thione-thiol tautomerism, where a proton can migrate from the nitrogen to the sulfur atom, resulting in a thiol form (1H-pyrazole-5-thiol). nih.gov The stability of these different tautomers is influenced by several factors, including the electronic nature of substituents, the solvent, and the possibility of intramolecular hydrogen bonding. nih.govresearchgate.net

Theoretical studies have shown that in the gas phase, the thione tautomers of 1H-pyrazole-5-thiol are generally more stable. nih.gov However, the presence of solvent molecules, particularly water, can significantly lower the energy barrier for intermolecular proton transfer, thereby affecting the tautomeric equilibrium. nih.gov The presence of two water molecules appears to be optimal for stabilizing the transition state through hydrogen bonding. nih.gov

Substituents play a critical role in determining the predominant tautomer. Electron-donating groups at the C3 position tend to favor the C3 tautomer, while electron-withdrawing groups often stabilize the C5 tautomer. nih.govresearchgate.net For instance, groups like -F, -Cl, -CONH₂, -NO₂, -OH, -NH₂, and -CH₃ favor the C3-tautomer, whereas groups such as -BH₂, -CFO, -COOH, and -CHO stabilize the C5-tautomer. researchgate.net Intramolecular interactions, such as hydrogen bonding between a substituent and the N1-hydrogen, can also stabilize a less common tautomer. mdpi.com

The structural implications of this tautomerism are profound. The different tautomers and isomers can have distinct chemical reactivities and physical properties. nih.govresearchgate.net For example, the thermal isomerization of pyrazoline-5-thione to methylthiopyrazoles in the gas phase has been observed to be catalyzed by metal surfaces. cdnsciencepub.comcdnsciencepub.com Furthermore, studies on methylthiopyrazoles have shown that they can exist as different rotamers (planar and non-planar forms) with a small energy difference between them. cdnsciencepub.com Understanding the tautomeric and isomeric equilibria is therefore essential for predicting the behavior of pyrazolethione derivatives in various chemical and physical processes.

Table 2: Factors Influencing Tautomerism in Pyrazole Derivatives

| Factor | Observation | Reference |

|---|---|---|

| Substituent Electronic Effects | Electron-donating groups at C3 favor the C3-tautomer, while electron-withdrawing groups favor the C5-tautomer. | nih.govresearchgate.net |

| Solvent Effects | Water molecules lower the energy barrier for proton transfer between tautomers via hydrogen bonding. | nih.gov |

| Intramolecular Hydrogen Bonding | Can stabilize otherwise less stable tautomers. | mdpi.com |

| Physical State | In the gas phase, thione tautomers of 1H-pyrazole-5-thiol are more stable. | nih.gov |

Influence of Molecular Architecture on Photophysical Properties

The photophysical behavior is often dictated by intramolecular charge transfer (ICT) processes, which are influenced by the presence of electron-donating (D) and electron-accepting (A) moieties within the molecule. beilstein-journals.orgresearchgate.net The arrangement of these D and A units, often connected by a π-conjugated system, is a key aspect of the molecular architecture. researchgate.net For example, D-π-A-π-D structures are common in fluorescent organic compounds as they facilitate effective charge transfer. researchgate.net

Substituents can significantly tune the photophysical properties. Electron-donating groups generally cause a redshift (a shift to longer wavelengths) in the emission spectra, while electron-withdrawing groups can lead to a blueshift (a shift to shorter wavelengths). beilstein-journals.org For instance, in a series of 9-phenyl-9-phosphafluorene oxide derivatives, electron-donating groups like tert-butyl, carbazole (B46965), and phenyl on the carbazole moiety resulted in a redshifted emission compared to the unsubstituted compound, whereas an electron-withdrawing bromine atom caused a blueshift. beilstein-journals.org

The molecular environment, including the solvent and the physical state (solution vs. solid), also plays a crucial role. mdpi.com Some compounds exhibit solvatochromism, where the color of the emission changes with the polarity of the solvent. mdpi.commdpi.com This is often indicative of a significant change in the dipole moment upon excitation, a characteristic of ICT. researchgate.net In the solid state, crystal packing and molecular aggregation can lead to different photophysical behaviors compared to solutions, sometimes resulting in aggregation-induced emission (AIE) or changes in emission color. mdpi.com

The rigidity of the molecular structure can also affect the fluorescence quantum yield. beilstein-journals.org More rigid structures often exhibit higher quantum yields because non-radiative decay pathways, such as vibrational relaxation, are suppressed. Conversely, flexible molecules may have lower quantum yields due to energy loss through conformational changes. mdpi.com The presence of heavy atoms like bromine or iodine can also decrease fluorescence quantum yield by promoting intersystem crossing (ISC) to the triplet state. mdpi.com

Table 3: Influence of Substituents on Emission Wavelength of 9-phenyl-9-phosphafluorene Oxide Derivatives

| Compound | Substituent | Emission Wavelength (λem) | Shift relative to 7-H | Reference |

|---|---|---|---|---|

| 7-H | -H | 408 nm | - | beilstein-journals.org |

| 7-t-Bu | -t-Bu (electron-donating) | 424 nm | Redshift | beilstein-journals.org |

| 7-Cz-1 | -Carbazole (electron-donating) | 436 nm | Redshift | beilstein-journals.org |

| 7-Cz-2 | -Carbazole (electron-donating) | 444 nm | Redshift | beilstein-journals.org |

| 7-Ph-1 | -Phenyl (electron-donating) | 425 nm | Redshift | beilstein-journals.org |

| 7-Br | -Br (electron-withdrawing) | 383 nm | Blueshift | beilstein-journals.org |

Future Perspectives and Research Directions for Pyrazolethione, 3 10 Chemistry

Untapped Synthetic Methodologies

The synthesis of pyrazolethiones has traditionally followed established routes. However, the broader field of pyrazole (B372694) synthesis has seen remarkable innovation, much of which has yet to be applied to the synthesis of pyrazolethione analogs. mdpi.com Future research could profitably focus on developing more efficient, sustainable, and versatile synthetic protocols.

Key areas for exploration include: